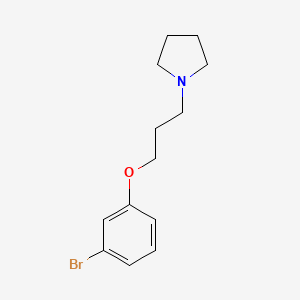

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves cascade reactions and the use of catalysts to achieve the desired structures. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one was achieved through palladium-catalyzed reactions involving CO insertion and C-H bond activation . Similarly, cyclopalladated and cyclometalated complexes were synthesized using bromophenylpyridine derivatives and characterized by X-ray diffraction, demonstrating the importance of structural analysis in the synthesis process . The synthesis of 3-Arylthieno[2,3-b]pyridines via iodine-mediated cyclization further exemplifies the innovative methods used to construct complex heterocycles .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction has been used to determine the detailed structures of cyclometalated complexes, revealing intermolecular interactions that can influence their luminescent properties . The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine was also determined, showing a deviation from planarity which could be related to its analgesic activity .

Chemical Reactions Analysis

The reactivity of metal complexes towards Lewis bases, such as pyridine derivatives, is an area of interest in the study of coordination chemistry. For example, complexes with 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione can behave as Lewis acids and form octahedral coordination with two pyridine molecules . The synthesis of bromo-substituted dithiolium derivatives from propiophenones involves heterocondensation reactions, showcasing the diverse reactivity of pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are often related to their molecular structures. For instance, the luminescent properties of cyclometalated complexes are a direct result of their molecular structure and the interactions within their crystals . The solubility of metal complexes in common solvents can be enhanced by coordination with pyridine, which is significant for their practical applications .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". Pyrrolidine derivatives, including prolinol, have been highlighted for their target selectivity and structural role in bioactive molecules. These compounds are synthesized either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring significantly influences the biological profile of drug candidates, demonstrating the importance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).

Pyrrolizidine Alkaloids in Plants

Pyrrolizidine alkaloids, characteristic secondary metabolites found in the Asteraceae family and notably diverse in the Senecioneae tribe, serve as a defense mechanism against herbivores. The synthesis of these alkaloids involves homospermidine synthase, which is responsible for the formation of the first specific intermediate in the biosynthesis pathway. This enzyme's gene was recruited following gene duplication, highlighting the evolutionary adaptation of plants to synthesize these compounds independently across different lineages. Despite the conserved initial steps, the diversity of pyrrolizidine alkaloids suggests a high degree of plasticity in their biosynthetic pathways (Langel, Ober, & Pelser, 2011).

Matrix Metalloproteinase Inhibitors

Pyrrolidine-based compounds have been identified as potent matrix metalloproteinase (MMP) inhibitors, contributing to therapeutic approaches for diseases such as cancer, rheumatism, and cardiovascular conditions. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, underscoring the versatility of this heterocyclic structure in developing new therapeutic agents (Cheng, Wang, Fang, & Xu, 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWKHSLVXWKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-Bromophenoxy)propyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

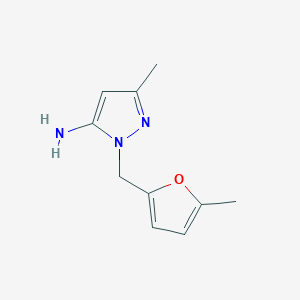

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

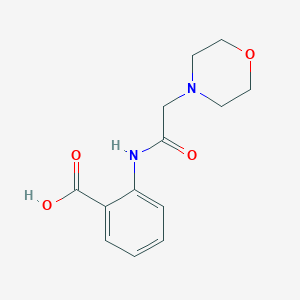

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

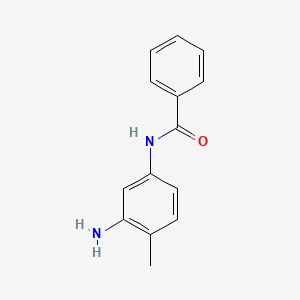

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)